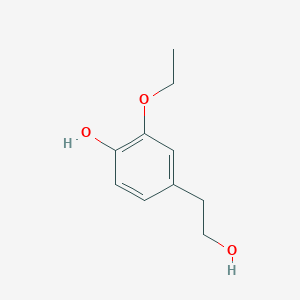
2-Ethoxy-4-(2-hydroxyethyl)phenol
Übersicht
Beschreibung
“2-Ethoxy-4-(2-hydroxyethyl)phenol” is a chemical compound with the CAS Number: 255734-50-0 . It has a molecular weight of 182.22 and its IUPAC name is 2-ethoxy-4-(2-hydroxyethyl)phenol . It is in powder form .
Synthesis Analysis
The synthesis of phenols like “2-Ethoxy-4-(2-hydroxyethyl)phenol” can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-(2-hydroxyethyl)phenol” can be represented by the InChI code: 1S/C10H14O3/c1-2-13-10-7-8 (5-6-11)3-4-9 (10)12/h3-4,7,11-12H,2,5-6H2,1H3 . This indicates that the compound has 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
Phenols, including “2-Ethoxy-4-(2-hydroxyethyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
“2-Ethoxy-4-(2-hydroxyethyl)phenol” is a powder stored at room temperature . It has a molecular weight of 182.22 and its InChI code is 1S/C10H14O3/c1-2-13-10-7-8 (5-6-11)3-4-9 (10)12/h3-4,7,11-12H,2,5-6H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Phenolic compounds, including structures similar to 2-ethoxy-4-(2-hydroxyethyl)phenol, exhibit significant antioxidant activities. The antioxidant properties are influenced by the presence of methoxy, phenolic hydroxyl, and carboxylic acid groups. These groups promote antioxidant activities through mechanisms like hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) (Chen et al., 2020). The phenolic hydroxyl group, in particular, plays a crucial role in determining the antioxidant activity, as demonstrated by the compound's effectiveness in scavenging activities and reducing power assays.
Synthesis and Structural Analysis
The synthesis of phenolic compounds, including those structurally related to 2-ethoxy-4-(2-hydroxyethyl)phenol, involves various chemical reactions that afford these compounds with high yields and purity. For example, new methodologies for synthesizing phenolic compounds have been developed, showcasing the adaptability of these compounds for research purposes and their potential in creating derivatives with enhanced properties (Yu, 2005).
Catalytic Activity
Phenolic compounds are also researched for their catalytic activities. Studies have shown that certain phenolic compounds can catalyze hydrogenation reactions, demonstrating their potential in synthetic chemistry and industrial applications. The catalytic activities are influenced by the functional groups present in the phenolic compounds, offering pathways for the development of efficient and selective catalysts (Tshabalala & Ojwach, 2018).
Molecular Interactions
Phenolic compounds, including 2-ethoxy-4-(2-hydroxyethyl)phenol derivatives, are studied for their interactions with biological molecules. These interactions are crucial for understanding the bioactivity of phenolic compounds and their potential applications in pharmaceuticals and nutraceuticals. For instance, fluorescence spectral studies have investigated the interaction of phenolic compounds with Bovine Serum Albumin (BSA), revealing insights into the binding mechanisms and the role of specific functional groups in these interactions (Ghosh, Rathi, & Arora, 2016).
Wirkmechanismus
Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
The safety information for “2-Ethoxy-4-(2-hydroxyethyl)phenol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-ethoxy-4-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,11-12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXJZOAZOZHFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-(2-hydroxyethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



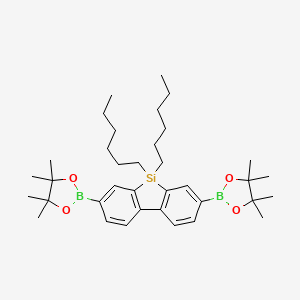
![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
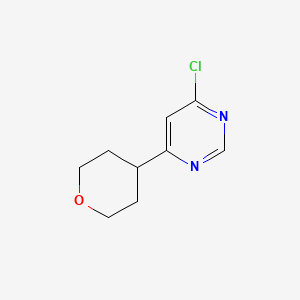


![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)

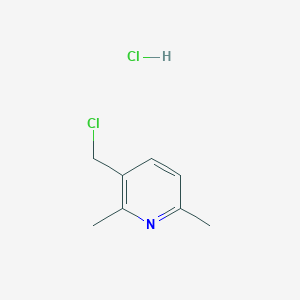
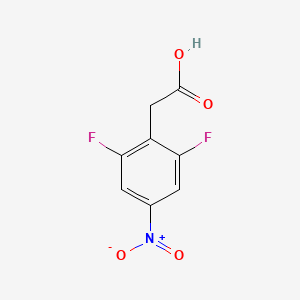
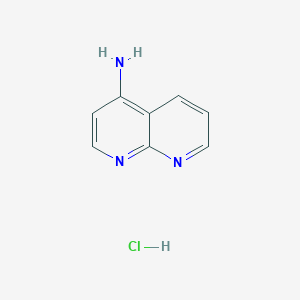
![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)
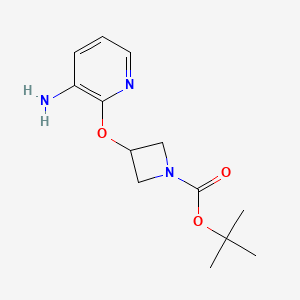
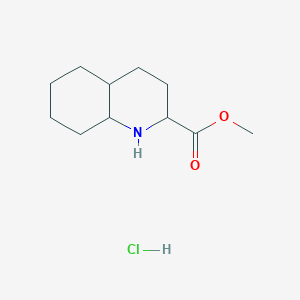
![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)